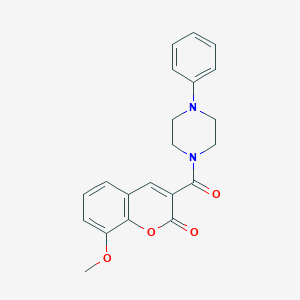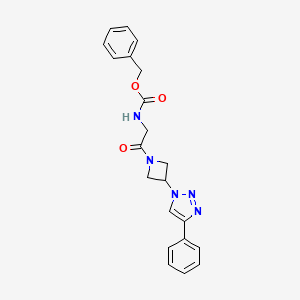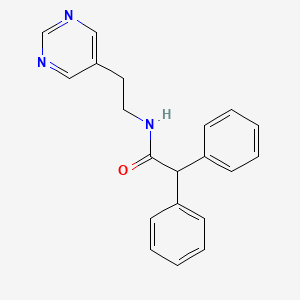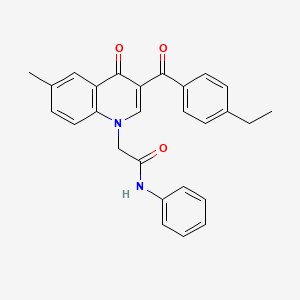
1-Benzyl-4-ethynylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-ethynylpiperidin-4-ol is a chemical compound with the molecular formula C14H17NO . It has a molecular weight of 215.29 . The structure of the molecule is achiral .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-ethynylpiperidin-4-ol includes a benzyl group attached to a piperidin-4-ol ring with an ethynyl group . The molecule is achiral, meaning it does not have a non-superimposable mirror image .Physical And Chemical Properties Analysis
1-Benzyl-4-ethynylpiperidin-4-ol has a logP value of 1.681, a logD value of 0.9771, and a logSw value of -1.3383 . It has two hydrogen bond acceptors and one hydrogen bond donor . The polar surface area is 19.5439 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Piperidine Derivatives : A study by Sharifkanov et al. (1969) discusses the synthesis of γ-isomers of 1-Benzyl-2,5-dimethyl-4-ethynylpiperid-4-ols, showcasing the chemical's potential in creating complex organic compounds (Sharifkanov, Tokmurzin, & Atshabarova, 1969).
Regiospecific Cleavage in Synthesis : Grishina et al. (2017) provided an example of regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine leading to trans-3-amino-1-benzylpiperidin-4-ols. This showcases an advanced synthesis technique for related compounds (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).
Stereochemistry and Synthesis of Derivatives : Casy and Jeffery (1972) described the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols, which are related to 1-Benzyl-4-ethynylpiperidin-4-ol, and discussed their configurations and preferred conformations (Casy & Jeffery, 1972).
Pharmaceutical Applications
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, highlighting a potential pharmaceutical application (Sugimoto et al., 1990).
Antimicrobial Properties : Sahu et al. (2013) conducted a study on the syntheses and antimicrobial profile of novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives, indicating potential use in treating bacterial and fungal infections (Sahu, Tripathi, Koshy, & Saraf, 2013).
Antiviral Activity : Dollé et al. (2000) synthesized and evaluated 4-benzyl pyridinone derivatives for anti-HIV activities, showing the compound's relevance in antiviral research (Dollé et al., 2000).
Anti-Proliferative Properties in Cancer Research : Ahagh et al. (2019) studied benzochromene derivatives, related to 1-Benzyl-4-ethynylpiperidin-4-ol, for their anti-proliferative properties and DNA binding, indicating potential in cancer therapy (Ahagh et al., 2019).
Potential in Antidepressant Research : Takeuchi et al. (2003) discovered 1-aryloxy-3-piperidinylpropan-2-ols with potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, indicating a potential role in antidepressant drug development (Takeuchi et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-4-ethynylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h1,3-7,16H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAZNNGWOJESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)

![1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one](/img/structure/B2965796.png)
![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)
![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)
![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2965802.png)




![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)